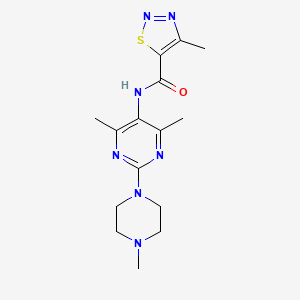![molecular formula C25H25N3O4 B2574630 1-([1,1'-Biphenyl]-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894019-82-0](/img/structure/B2574630.png)
1-([1,1'-Biphenyl]-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, also known as carbamide, is a naturally occurring molecule that is produced by protein metabolism and found abundantly in mammalian urine . It is a safe, useful compound with a significant history . Dimethoxyphenyl compounds are also commonly used in organic chemistry .
Synthesis Analysis
Urea can be synthesized from a nonbiological starting material. This process, known as the “Wöhler synthesis”, involves preparing the inorganic compound ammonium cyanate in the lab, then heating it, causing it to isomerize to urea . There are also methods for synthesizing urea and thiourea-containing compounds using innovative approaches in medicinal chemistry and organic synthesis .Chemical Reactions Analysis
Urea undergoes a variety of chemical reactions. For example, ammonium carbamate can be converted to urea and water . There are also studies on the direct conversion of urine and urea to pure hydrogen via electrochemical oxidation .Physical And Chemical Properties Analysis
Urea has a high nitrogen content and is in high demand as a fertilizer . It decomposes back to ammonia (actually ammonium ion) and carbon dioxide in the soil . Urea is also particularly useful because it can be applied as a solid in pellet form, and its unusually high solubility in water allows it to be incorporated into solutions with other plant nutrients .科学的研究の応用
Electron Transfer in Ruthenium and Osmium Complexes
The compound has been explored in the context of electron transfer across hydrogen bonds in vinyl ruthenium and osmium complexes. These complexes, featuring urea ligands, show reversible oxidations without discernible potential splitting for individual hydrogen-bridged redox-active moieties (Pichlmaier et al., 2009).
Anticancer Agent Development
Derivatives of diaryl ureas, similar in structure to the queried compound, have been designed and synthesized for anticancer applications. These derivatives demonstrated significant antiproliferative effects on various cancer cell lines, suggesting potential as BRAF inhibitors for further research (Feng et al., 2020).
Synthesis of Active Metabolites
The compound is related to the synthesis of active metabolites of potent PI3 kinase inhibitors. The stereochemical determination of these metabolites was essential for understanding their role in inhibiting the PI3 kinase, a key target in cancer therapy (Chen et al., 2010).
Complexation-Induced Unfolding of Ureas
Studies have been conducted on the complexation-induced unfolding of heterocyclic ureas, including derivatives similar to the queried compound. These studies are significant for understanding the self-assembly and hydrogen bonding properties of these compounds, which are vital in material science and medicinal chemistry (Corbin et al., 2001).
Corrosion Inhibition
Urea derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments. These studies highlight the potential of such compounds in industrial applications, particularly in preventing corrosion of metals (Mistry et al., 2011).
Allosteric Modulation in Neuroscience
Related urea derivatives have been investigated for their role as allosteric antagonists, particularly in the modulation of CB1 receptors in the cerebellum. This research is crucial for understanding the neurological implications of these compounds (Wang et al., 2011).
Orexin Receptor Mechanisms in Eating Disorders
Research into urea derivatives has extended to their impact on orexin receptor mechanisms, specifically in models of binge eating in rats. Such studies provide insights into potential treatments for eating disorders (Piccoli et al., 2012).
Anion Binding and Molecular Interactions
The interaction of urea derivatives with polyatomic anions has been studied, providing insights into the molecular binding properties of these compounds. This research is relevant in the context of crystallography and material science (Boiocchi et al., 2004).
将来の方向性
特性
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-phenylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-31-22-13-12-19(15-23(22)32-2)28-16-18(14-24(28)29)26-25(30)27-21-11-7-6-10-20(21)17-8-4-3-5-9-17/h3-13,15,18H,14,16H2,1-2H3,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONFVYWXASCREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-([1,1'-Biphenyl]-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-[2-(4-Chlorophenyl)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2574547.png)
![6-Cyclohexyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
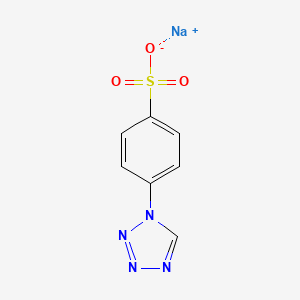
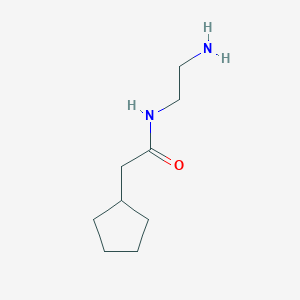
![N-(2,3-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2574552.png)
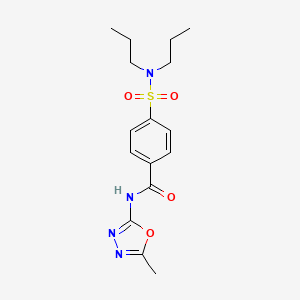
![(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2574556.png)

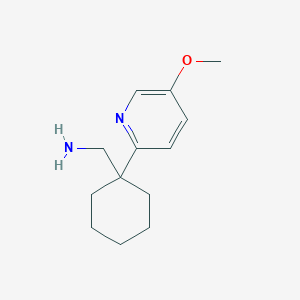
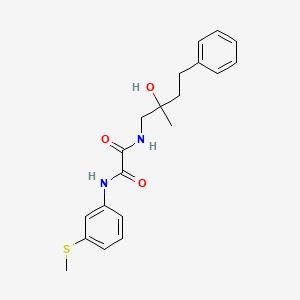
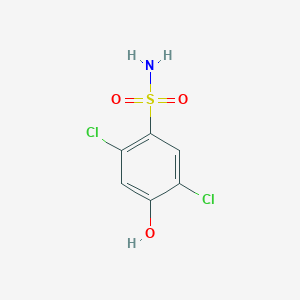
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclopentylacetamide](/img/structure/B2574564.png)
